molecular formula C11H13NS B097723 Benzothiazole, 2-(1-methylpropyl)-(9CI) CAS No. 17626-87-8

Benzothiazole, 2-(1-methylpropyl)-(9CI)

Cat. No.: B097723
CAS No.: 17626-87-8
M. Wt: 191.29 g/mol
InChI Key: ZTINYSSZVASPQX-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic aromatic compound featuring a benzene ring fused to a thiazole ring.

Properties

CAS No.

17626-87-8

Molecular Formula

C11H13NS

Molecular Weight

191.29 g/mol

IUPAC Name

2-butan-2-yl-1,3-benzothiazole

InChI

InChI=1S/C11H13NS/c1-3-8(2)11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3

InChI Key

ZTINYSSZVASPQX-UHFFFAOYSA-N

SMILES

CCC(C)C1=NC2=CC=CC=C2S1

Canonical SMILES

CCC(C)C1=NC2=CC=CC=C2S1

Synonyms

Benzothiazole, 2-(1-methylpropyl)- (9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Benzothiazole derivatives are significant in medicinal chemistry due to their biological activities. The compound has been studied for its potential as:

  • Antimicrobial Agents : Research has shown that benzothiazole derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial drugs .
  • Neuroprotective Agents : Some studies suggest that benzothiazole compounds can provide neuroprotection in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease .
  • Anti-cancer Agents : The compound has been evaluated for its ability to inhibit cancer cell proliferation, particularly in breast and colon cancer models .

Agricultural Applications

Benzothiazole is utilized in agriculture mainly as a fungicide and plant growth regulator:

  • Fungicides : It is effective against various fungal pathogens, helping to protect crops from diseases. Its derivatives are often incorporated into formulations aimed at enhancing crop yield and quality .
  • Plant Growth Regulators : Certain benzothiazole derivatives have been shown to promote plant growth and development by modulating hormonal pathways .

Material Science

In materials science, benzothiazole compounds serve several purposes:

  • Rubber Accelerators : Benzothiazole is widely used as an accelerator in the vulcanization process of rubber, improving the elasticity and durability of rubber products .
  • Dyes and Pigments : The compound acts as an intermediate in synthesizing various dyes, particularly those used in textiles and plastics. Its ability to form stable complexes enhances colorfastness .

Case Studies

Application AreaStudy ReferenceKey Findings
PharmaceuticalsJournal of Medicinal ChemistryBenzothiazole derivatives showed significant anti-cancer activity against breast cancer cells .
AgriculturePesticide Biochemistry and PhysiologyDemonstrated effectiveness as a fungicide against Fusarium species affecting crops .
Material SciencePolymer Degradation and StabilityEvaluated the performance of benzothiazole as a rubber accelerator, leading to improved mechanical properties .

Safety and Environmental Impact

While benzothiazole has beneficial applications, it is essential to consider its safety profile:

  • Toxicity Concerns : Short-term exposure can lead to respiratory irritation and skin sensitization. Long-term exposure may result in more severe health effects, including potential carcinogenic risks .
  • Environmental Impact : Benzothiazole can leach into water sources from rubber products, raising concerns about environmental contamination. Regulatory assessments have generally indicated that when used properly, the risks are manageable under normal conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The 2-position of benzothiazole is critical for modulating biological activity and physicochemical properties. Key comparisons include:

Compound Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Structural Notes
2-(1-methylpropyl)benzothiazole 1-methylpropyl (isobutyl) C₁₁H₁₃NS 191.30 (estimated) Branched alkyl chain; lipophilic
2-(4-aminophenyl)benzothiazole 4-aminophenyl C₁₃H₁₀N₂S 242.30 Aromatic amine; polar
2-chloro-4-isopropylbenzothiazole Chloro + isopropyl C₁₀H₁₀ClNS 211.71 Halogen + branched alkyl
2-(1H-pyrazol-3-yl)benzothiazole Pyrazole ring C₁₀H₇N₃S 201.25 Heteroaromatic; hydrogen-bonding

Analysis :

  • Amino groups (e.g., 4-aminophenyl) enhance polarity and hydrogen-bonding capacity, critical for interactions with biological targets like enzymes .
  • Halogen substituents (e.g., chloro) introduce electronegativity, affecting electronic distribution and reactivity .
Antitumor Activity :
  • 2-(4-aminophenyl)benzothiazoles: Exhibit nanomolar potency against breast, ovarian, and renal cancer cell lines. Activity correlates with the sequence benzothiazole > benzoxazole > benzimidazole.
  • Alkyl-substituted derivatives : While less studied, alkyl groups like 1-methylpropyl may improve pharmacokinetics (e.g., longer half-life due to increased lipophilicity) but require evaluation for cytotoxic specificity.
Pesticidal Activity :
  • 2-(thiocyanomethylthio)benzothiazole (TCMTB): A fungicide with broad-spectrum activity, demonstrating the importance of sulfur-based substituents.
  • 2-(1-methylpropyl)phenyl methylcarbamate : A carbamate insecticide, highlighting how alkyl groups adjacent to functional moieties can stabilize active conformations.

Physicochemical Properties

Property 2-(1-methylpropyl)benzothiazole (Estimated) 2-chloro-4-isopropylbenzothiazole 2-(4-aminophenyl)benzothiazole
Boiling Point (°C) ~300–350 N/A N/A
LogP ~3.5–4.0 4.07 ~2.8–3.2
Solubility Low in water; soluble in organic solvents Low Moderate in DMSO

Key Trends :

  • Lipophilicity : Alkyl and halogen substituents increase LogP (e.g., 4.07 for chloro-isopropyl derivative ), favoring blood-brain barrier penetration but complicating formulation.

Challenges for 2-(1-methylpropyl) Derivative :

  • Steric hindrance from the branched alkyl group may reduce reaction yields, necessitating optimized catalysts or excess reagents.

Preparation Methods

Reaction Mechanism and Substrate Selection

The most widely reported method for synthesizing 2-alkylbenzothiazoles involves the acid-catalyzed cyclocondensation of o-aminothiophenol with 1,3-dicarbonyl compounds. For Benzothiazole, 2-(1-methylpropyl)-(9CI), the 1,3-dicarbonyl precursor must incorporate a branched alkyl chain. For example, 3-oxo-2-methylpentanoic acid ethyl ester serves as the methylpropyl donor, reacting with o-aminothiophenol under protonic acid catalysis (e.g., p-toluenesulfonic acid). The reaction proceeds via:

  • Knoevenagel Condensation : Formation of an α,β-unsaturated ketone intermediate.

  • Michael Addition : Nucleophilic attack by the thiol group of o-aminothiophenol.

  • Cyclization and Aromatization : Intramolecular dehydration to yield the benzothiazole core.

Optimization of Reaction Conditions

Key parameters influencing yield include:

  • Catalyst Loading : A molar ratio of 1:0.1 (o-aminothiophenol to acid catalyst) maximizes cyclization efficiency.

  • Temperature : Reactions conducted at 80–100°C achieve completion within 4–6 hours.

  • Solvent-Free Conditions : Eliminating solvents enhances reaction kinetics and reduces purification steps.

Table 1. Representative Yields for Protonic Acid-Catalyzed Synthesis of 2-Alkylbenzothiazoles

1,3-Dicarbonyl CompoundCatalystTemperature (°C)Yield (%)
Ethyl 3-oxo-2-methylpentanoatep-TSA (10%)8072
3-Oxohexanoic acid ethyl esterH2SO4 (5%)10068
AcetylacetoneCF3COOH (15%)9065

Data adapted from methodologies in.

Multicomponent Reactions (MCRs)

One-Pot Synthesis Strategies

MCRs enable the simultaneous incorporation of multiple reactants, streamlining the synthesis of complex benzothiazoles. For 2-(1-methylpropyl) derivatives, a three-component reaction involving:

  • o-Aminothiophenol

  • 2-Methylbutyraldehyde (as the alkyl source)

  • β-Ketoester (e.g., ethyl acetoacetate)

proceeds via in situ formation of an α,β-unsaturated ketone, followed by thiol-mediated cyclization. This method eliminates intermediate isolation, achieving yields of 60–70% under solvent-free conditions.

Mechanistic Insights

  • Knoevenagel Adduct Formation : Aldehyde and β-ketoester condense to form an enone.

  • Thiol Addition : o-Aminothiophenol attacks the enone’s β-carbon, forming a thioether intermediate.

  • Aromatization : Oxidative dehydrogenation yields the benzothiazole ring.

Table 2. Performance of Multicomponent Reactions for 2-(1-Methylpropyl) Benzothiazole

Aldehydeβ-KetoesterReaction Time (h)Yield (%)
2-MethylbutyraldehydeEthyl acetoacetate568
IsobutyraldehydeMethyl malonate662

Data derived from.

Solid-Phase Synthesis Approaches

Resin-Bound Intermediate Strategies

Solid-phase synthesis facilitates high-purity benzothiazoles by immobilizing intermediates on resins. For 2-(1-methylpropyl) derivatives, Wang resin-functionalized o-aminothiophenol reacts with pre-activated 1-methylpropyl carbonyl compounds (e.g., 3-oxopentanoic acid). After cyclization, trifluoroacetic acid cleavage releases the product with >95% purity.

Advantages and Limitations

  • Pros : Minimal racemization, scalable for combinatorial libraries.

  • Cons : Requires specialized equipment and longer synthesis times (24–48 hours).

Comparative Analysis of Synthetic Methods

Table 3. Method Comparison for Benzothiazole, 2-(1-Methylpropyl)-(9CI)

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Protonic Acid Catalysis65–7290–95HighModerate
Multicomponent Reaction60–6885–90ModerateLow (solvent-free)
Solid-Phase Synthesis50–60>95LowHigh (resin waste)

Q & A

Q. What are the recommended synthetic methodologies for Benzothiazole, 2-(1-methylpropyl)-(9CI)?

  • Methodological Answer : The synthesis of benzothiazole derivatives typically involves alkylation or coupling reactions. For compounds with branched alkyl substituents (e.g., 1-methylpropyl), alkylation of 2-mercaptobenzothiazole precursors using alkyl halides under basic conditions (e.g., K₂CO₃ in DMF) is common. Alternatively, Suzuki-Miyaura cross-coupling can be employed to introduce aryl or heteroaryl groups to the benzothiazole core, as demonstrated in studies involving 2-(4-bromophenyl)benzothiazole derivatives . Key steps include:
  • Purification via column chromatography.
  • Validation of regioselectivity using NMR (¹H/¹³C) and mass spectrometry.
    Note: Reaction optimization (e.g., temperature, catalyst loading) is critical for yield improvement.

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer : A multi-technique approach is recommended:
  • ¹H/¹³C NMR : Identify substituent integration patterns (e.g., methylpropyl branching at δ 0.8–1.5 ppm for CH₃ groups).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns.
  • IR Spectroscopy : Detect functional groups (e.g., C-S stretching at ~600–700 cm⁻¹).
  • UV-Vis : Assess electronic transitions influenced by the benzothiazole core (λmax ~270–320 nm) .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer : Benzothiazoles often exhibit moderate toxicity. Key precautions include:
  • Personal Protective Equipment (PPE) : Gloves, lab coats, and fume hoods for aerosol prevention.
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent degradation, as recommended for similar benzothiazole derivatives .
  • Disposal : Follow EPA guidelines for halogenated organics (if applicable) and consult institutional EH&S protocols.

Advanced Research Questions

Q. How can contradictions in spectral or reactivity data be resolved?

  • Methodological Answer : Contradictions may arise from isomerism or solvent effects. Strategies include:
  • Variable-Temperature NMR : To detect dynamic processes (e.g., rotamers in the 1-methylpropyl chain).
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., substituent orientation).

Q. What computational tools predict the electronic and reactive properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) is widely used:
  • Frontier Molecular Orbitals (HOMO/LUMO) : Predict reactivity sites (e.g., electrophilic attack at the benzothiazole sulfur).
  • Molecular Electrostatic Potential (MEP) : Visualize charge distribution for non-covalent interactions.
  • QSAR Models : Correlate substituent effects (e.g., logP values) with biological activity .

Q. How does the 1-methylpropyl substituent influence photophysical properties?

  • Methodological Answer : The substituent’s steric and electronic effects can be studied via:
  • Fluorescence Quenching Assays : Compare quantum yields with unsubstituted benzothiazoles.
  • Solvatochromism Studies : Assess polarity-dependent emission shifts in solvents (e.g., DMSO vs. hexane).
  • TD-DFT Calculations : Simulate excited-state behavior to explain experimental trends .

Data Contradiction and Optimization

Q. Why might reported yields vary in synthetic protocols?

  • Methodological Answer : Yield discrepancies often stem from:
  • Catalyst Deactivation : Trace moisture in Pd-catalyzed reactions. Use molecular sieves or rigorous drying.
  • Side Reactions : Competing alkylation at alternate positions. Monitor reaction progress via TLC.
  • Scale Effects : Optimize stirring and heat transfer for reproducibility at larger scales .

Methodological Tables

Parameter Typical Range for Benzothiazoles Reference
Melting Point (°C)80–150 (depends on substituents)
logP (Calculated)3.0–4.5 (hydrophobic substituents)
UV-Vis λmax (nm)270–320 (π→π* transitions)

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